Activated C Subunit

Description

Properties

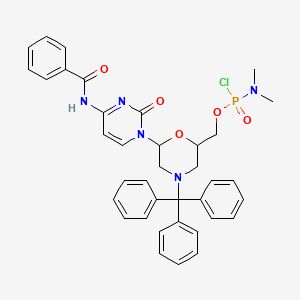

CAS No. |

1155373-31-1 |

|---|---|

Molecular Formula |

C37H37ClN5O5P |

Molecular Weight |

698.1 g/mol |

IUPAC Name |

N-[1-[6-[[chloro(dimethylamino)phosphoryl]oxymethyl]-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C37H37ClN5O5P/c1-41(2)49(38,46)47-27-32-25-42(26-34(48-32)43-24-23-33(40-36(43)45)39-35(44)28-15-7-3-8-16-28)37(29-17-9-4-10-18-29,30-19-11-5-12-20-30)31-21-13-6-14-22-31/h3-24,32,34H,25-27H2,1-2H3,(H,39,40,44,45) |

InChI Key |

RCQVHNTXMQCQLT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)P(=O)(OCC1CN(CC(O1)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physiological Role of Activated Protein C

For Researchers, Scientists, and Drug Development Professionals

Activated Protein C (APC) is a pleiotropic serine protease with crucial roles in regulating coagulation, inflammation, and cell survival.[1] This guide provides a detailed examination of APC's physiological functions, the signaling pathways it modulates, and the experimental methodologies used to elucidate these roles.

Core Physiological Roles of Activated Protein C

APC's functions can be broadly categorized into two main areas: anticoagulation and cytoprotection. These roles are determined by whether APC remains bound to the Endothelial Protein C Receptor (EPCR) after its activation.[1]

-

Anticoagulation: When APC dissociates from EPCR, it functions as a potent anticoagulant.[1] It systematically inactivates two key procoagulant cofactors, Factor Va (FVa) and Factor VIIIa (FVIIIa), thereby downregulating thrombin generation in a negative feedback loop.[2][3] This activity is critical for preventing excessive clot formation and maintaining blood fluidity.[4]

-

Cytoprotection: When APC remains bound to EPCR, it initiates a cascade of signaling events that protect cells.[1] These cytoprotective effects include anti-inflammatory actions, anti-apoptotic activity, stabilization of endothelial barriers, and modulation of gene expression.[4][5] These functions are vital for mitigating tissue damage during events like sepsis and ischemic injury.[5][6]

The Anticoagulant Pathway

The primary anticoagulant function of APC is the proteolytic inactivation of FVa and FVIIIa.[7] This process is significantly enhanced by cofactors such as Protein S.[4]

Signaling Pathway Diagram: APC Anticoagulant Mechanism

Caption: APC's anticoagulant pathway, from activation to cofactor inactivation.

Quantitative Data: APC Anticoagulant Activity

| Parameter | Target | Value | Conditions | Reference |

| Inactivation of FVa | Arg506 | Kinetically favored | Partial inactivation | [4] |

| Inactivation of FVa | Arg306 | - | Complete loss of function | [4] |

Experimental Protocol: Measuring Anticoagulant Activity

A common method to quantify the anticoagulant effect of APC is through clotting assays or chromogenic substrate assays.

-

Activated Partial Thromboplastin Time (aPTT) Assay:

-

Principle: Measures the time it takes for plasma to clot after the addition of a reagent that activates the intrinsic pathway. An extended aPTT in the presence of APC indicates anticoagulant activity.

-

Methodology:

-

Citrated plasma is incubated with a known concentration of purified APC.

-

An aPTT reagent (containing a contact activator and phospholipids) is added and incubated.

-

Calcium chloride is added to initiate coagulation.

-

The time to clot formation is measured using a coagulometer.

-

-

Interpretation: A dose-dependent prolongation of the aPTT compared to a control without APC demonstrates the anticoagulant effect.[8][9]

-

-

Chromogenic Anti-Factor Xa Assay:

-

Principle: This assay can be adapted to measure the inhibition of thrombin generation by APC.

-

Methodology:

-

Plasma is incubated with APC.

-

Coagulation is initiated, leading to the generation of Factor Xa.

-

A chromogenic substrate for Factor Xa is added. The amount of color produced is inversely proportional to the inhibition of Factor Xa generation by APC.

-

-

Interpretation: Reduced color development in the presence of APC indicates suppression of Factor Xa and, consequently, anticoagulant activity.[8]

-

Cytoprotective Signaling Pathways

APC's cytoprotective effects are primarily mediated through the Endothelial Protein C Receptor (EPCR) and Protease-Activated Receptor-1 (PAR1).[3][4] This signaling axis is distinct from thrombin-mediated PAR1 activation, leading to opposing cellular outcomes.[10]

Signaling Pathway Diagram: APC Cytoprotective (Anti-Inflammatory) Mechanism

Caption: APC's cytoprotective signaling via the EPCR-PAR1 axis.

Key Cytoprotective Functions:

-

Anti-inflammatory Effects: APC exerts anti-inflammatory effects by inhibiting the nuclear translocation of the transcription factor NF-κB in endothelial cells.[7] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[7]

-

Anti-apoptotic Effects: APC signaling upregulates the expression of anti-apoptotic proteins like Bcl-2 and Inhibitor of Apoptosis Proteins (IAPs), while downregulating pro-apoptotic proteins such as p53 and Bax.[1]

-

Endothelial Barrier Protection: APC enhances the integrity of the endothelial barrier, reducing vascular leakage.[11][12] This is achieved through mechanisms involving the transactivation of the sphingosine-1-phosphate (S1P) receptor S1P1.[2][12]

Quantitative Data: APC Cytoprotective Effects

| Effect | Target Cell | Observation | Method | Reference |

| Anti-Inflammation | Endothelial Cells | Reduction in TNF-α, IL-6, IL-8, IL-1β | ELISA/Cytokine Array | [7] |

| Gene Regulation | Endothelial Cells | Upregulation of Bcl-2, eNOS, IAP | Microarray/qRT-PCR | [1] |

| Gene Regulation | Endothelial Cells | Downregulation of p53, Bax | Microarray/qRT-PCR | [1] |

| Barrier Function | Endothelial Monolayer | Increased Transendothelial Electrical Resistance (TEER) | TEER Measurement | [2] |

Experimental Protocols: Assessing Cytoprotective Functions

-

NF-κB Nuclear Translocation Assay (Immunofluorescence):

-

Principle: To visualize the location of NF-κB within the cell. In an unstimulated state, NF-κB is sequestered in the cytoplasm. Upon stimulation (e.g., with LPS), it translocates to the nucleus. APC is expected to inhibit this translocation.

-

Methodology:

-

Endothelial cells are cultured on coverslips.

-

Cells are pre-treated with APC, followed by stimulation with an inflammatory agent like Lipopolysaccharide (LPS).

-

Cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB.

-

A fluorescently-labeled secondary antibody is applied.

-

Nuclei are counterstained with DAPI.

-

Coverslips are mounted and imaged using a fluorescence microscope.

-

-

Interpretation: In control cells stimulated with LPS, fluorescence for p65 will co-localize with the DAPI stain (nucleus). In cells pre-treated with APC, the p65 fluorescence will remain predominantly in the cytoplasm, demonstrating inhibition of translocation.[7]

-

-

Endothelial Barrier Function Assay (TEER):

-

Principle: Measures the electrical resistance across an endothelial cell monolayer grown on a permeable filter. A higher resistance indicates a tighter, less permeable barrier.

-

Methodology:

-

Endothelial cells are seeded onto permeable transwell inserts and grown to confluence.

-

A baseline TEER measurement is taken using an EVOM (Epithelial Volt-Ohm Meter).

-

Cells are treated with APC, a barrier-disrupting agent (e.g., thrombin), or a combination.

-

TEER is measured at various time points post-treatment.

-

-

Interpretation: A drop in TEER indicates barrier disruption. The ability of APC to prevent or reverse this drop demonstrates its barrier-protective effect.[13]

-

Conclusion for Drug Development

The dual anticoagulant and cytoprotective functions of Activated Protein C make it a compelling, albeit complex, therapeutic target. The development of "signaling-selective" APC variants, which possess robust cytoprotective activity but reduced anticoagulant potential, represents a significant area of research.[4] These variants could offer the therapeutic benefits of APC in conditions like sepsis, stroke, and inflammatory diseases while minimizing the risk of bleeding complications.[6] A thorough understanding of the distinct signaling pathways and the development of precise assays to measure each function are critical for the successful translation of APC-based therapies from the laboratory to the clinic.

References

- 1. Protein C - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Mechanisms of anticoagulant and cytoprotective actions of the protein C pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activated protein C action in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Protein C anticoagulant and cytoprotective pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activated Protein C action in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Laboratory Assessment of the Anticoagulant Activity of Direct Oral Anticoagulants: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Laboratory Measurement of the Anticoagulant Activity of the Target-specific Oral Anticoagulant Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. Novel mechanisms for activated protein C cytoprotective activities involving noncanonical activation of protease-activated receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Endogenous EPCR/aPC-PAR1 signaling prevents inflammation-induced vascular leakage and lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Activated Protein C Signaling Pathway in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Activated Protein C (APC) is a serine protease with well-established anticoagulant properties. However, its therapeutic benefits, particularly in the context of sepsis and inflammatory disorders, extend far beyond its effects on coagulation. APC engages a sophisticated signaling pathway in endothelial cells, eliciting a range of cytoprotective responses, including anti-inflammatory, anti-apoptotic, and barrier-stabilizing effects. This guide provides a comprehensive technical overview of the core APC signaling pathway in endothelial cells, detailing the molecular players, mechanisms of action, and downstream consequences. It is intended to serve as a resource for researchers and drug development professionals seeking to understand and therapeutically target this critical pathway.

Core Signaling Cascade

The canonical APC signaling pathway in endothelial cells is initiated by the binding of APC to the Endothelial Protein C Receptor (EPCR). This interaction facilitates the proteolytic cleavage and activation of Protease-Activated Receptor 1 (PAR1).[1][2][3] Crucially, APC cleaves PAR1 at a non-canonical site (Arginine-46), which is distinct from the cleavage site utilized by thrombin (Arginine-41).[2][4] This biased agonism is a key determinant of the subsequent cytoprotective signaling cascade, as opposed to the pro-inflammatory and barrier-disruptive signals often associated with thrombin-mediated PAR1 activation.[5][6]

Upon activation by APC, PAR1 signaling diverges from the classical G-protein-dependent pathways. Instead, it preferentially signals through a β-arrestin-2-dependent mechanism.[2][4][5] This β-arrestin-2-biased signaling is central to the anti-inflammatory and barrier-protective functions of APC.[2][4]

Several co-receptors and downstream effectors are critical for the full spectrum of APC's cytoprotective activities. These include the sphingosine-1-phosphate receptor 1 (S1PR1) and the apolipoprotein E receptor 2 (ApoER2).[1][5][7] The transactivation of S1PR1, in particular, is a key event in mediating the endothelial barrier-protective effects of APC.[1][5][8][9]

The localization of the signaling components within caveolin-1-rich lipid rafts is also essential for efficient and effective APC signaling.[2][4][10] This compartmentalization is thought to facilitate the protein-protein interactions necessary for the propagation of the cytoprotective signal.

Key Signaling Pathways

Quantitative Data

The following tables summarize key quantitative data related to the APC signaling pathway in endothelial cells, extracted from various studies.

Table 1: Receptor Binding and Activation

| Ligand | Receptor | Cell Type | Binding Affinity (Kd) | Activation Mechanism | Reference |

| APC | EPCR | Endothelial Cells | High Affinity | Gla domain interaction | [10] |

| APC | ApoER2 | Endothelial Cells | Good Affinity | Not specified | [7] |

| APC | PAR1 | Endothelial Cells | Catalytic Cleavage (R46) | Biased agonism | [2][4] |

| Thrombin | PAR1 | Endothelial Cells | Catalytic Cleavage (R41) | G-protein signaling | [2] |

Table 2: Downstream Signaling Events

| Stimulus | Protein | Phosphorylation Site | Fold Change/Effect | Time Point | Cell Type | Reference |

| APC | Akt | Ser473 | 2 to 3-fold increase | 30-180 min | EA.hy926 | [7] |

| APC | GSK3β | Ser9 | 2 to 3-fold increase | 30-180 min | EA.hy926 | [7] |

| APC | ERK1/2 | Not specified | Substantial rapid increase | 5 min | EA.hy926 | [7] |

| APC | Dab1 | Tyr232 | Increase | Not specified | EA.hy926 | [7] |

Table 3: Gene Expression Changes

| Stimulus | Gene | Regulation | Effect | Reference |

| APC | Adhesion Molecules (e.g., VCAM-1) | Downregulation | Anti-inflammatory | [1][2] |

| APC | TRAIL | Downregulation | Anti-apoptotic | [1] |

| APC | Bcl-2 related genes | Upregulation | Anti-apoptotic | [11] |

| APC | p53, Bax | Suppression | Anti-apoptotic | [11] |

| APC | NF-κB modulated genes | Suppression | Anti-inflammatory | [11] |

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the APC signaling pathway.

Cell Culture

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and the immortalized HUVEC line EA.hy926 are commonly used.

-

Culture Conditions: Cells are typically cultured in endothelial cell growth medium supplemented with fetal bovine serum and growth factors.

-

Experimental Treatment: For signaling studies, cells are often serum-starved prior to treatment with APC (e.g., 20 nM) for various time points.[12]

Western Blotting for Protein Phosphorylation

-

Objective: To quantify the phosphorylation status of key signaling proteins (e.g., Akt, ERK, GSK3β).

-

Protocol:

-

Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk.

-

Incubate with primary antibodies specific for the phosphorylated and total forms of the protein of interest.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect chemiluminescence and quantify band intensity.

-

Endothelial Barrier Function Assay

-

Objective: To assess the effect of APC on endothelial cell barrier integrity.

-

Method: Transendothelial Electrical Resistance (TEER) measurement using a dual-chamber system is a common method.[9]

-

Protocol:

-

Seed endothelial cells on a porous membrane insert in a multi-well plate.

-

Allow cells to form a confluent monolayer.

-

Measure the baseline TEER.

-

Treat cells with APC and/or a barrier-disrupting agent (e.g., thrombin).

-

Monitor TEER over time. An increase in TEER indicates enhanced barrier function.

-

Gene Expression Analysis

-

Objective: To determine changes in gene expression in response to APC.

-

Methods:

-

General Protocol:

-

Isolate total RNA from treated and control cells.

-

Assess RNA quality and quantity.

-

For qRT-PCR, reverse transcribe RNA to cDNA and perform PCR with gene-specific primers.

-

For RNA-Seq, prepare sequencing libraries and perform high-throughput sequencing.

-

Analyze the data to identify differentially expressed genes.

-

siRNA-mediated Gene Knockdown

-

Objective: To determine the necessity of a specific protein in the APC signaling pathway.

-

Protocol:

-

Transfect endothelial cells with small interfering RNA (siRNA) targeting the gene of interest or a non-targeting control.

-

Incubate for 48-72 hours to allow for protein knockdown.

-

Confirm knockdown by Western blotting or qRT-PCR.

-

Perform functional assays (e.g., phosphorylation analysis, barrier function) to assess the impact of the knockdown on APC signaling.[7]

-

Downstream Cytoprotective Effects

The APC signaling cascade culminates in a variety of beneficial cellular responses.

-

Anti-inflammatory Effects: APC signaling suppresses the activation of the pro-inflammatory transcription factor NF-κB and reduces the expression of adhesion molecules on the endothelial surface.[1][2][11] This dampens the inflammatory response and reduces leukocyte adhesion and transmigration.

-

Anti-apoptotic Effects: APC promotes cell survival by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) and inhibiting pro-apoptotic factors (e.g., p53, Bax).[11] The PI3K/Akt pathway is a key mediator of these anti-apoptotic effects.[7]

-

Endothelial Barrier Stabilization: A hallmark of APC signaling is its ability to enhance endothelial barrier function.[1][8] This is mediated, in large part, by the transactivation of S1PR1 and the subsequent activation of the small GTPase Rac1, which promotes the integrity of cell-cell junctions.[5][8][9]

-

Alteration of Gene Expression: APC induces a transcriptional program that reinforces its cytoprotective effects. This includes the upregulation of genes involved in cell survival and the downregulation of genes that promote inflammation and apoptosis.[1][11]

Conclusion and Future Directions

The Activated Protein C signaling pathway in endothelial cells is a complex and tightly regulated system that plays a crucial role in maintaining vascular homeostasis, particularly in the face of inflammatory insults. The biased agonism of PAR1 by APC, leading to β-arrestin-2-dependent, cytoprotective signaling, is a paradigm of how a single receptor can elicit distinct and even opposing cellular responses depending on the activating protease.

For drug development professionals, a deep understanding of this pathway offers several avenues for therapeutic intervention. The development of small molecules or "parmodulins" that can selectively activate the cytoprotective arm of PAR1 signaling without impacting coagulation is a promising strategy.[14][15] Further elucidation of the roles of co-receptors like ApoER2 and the downstream effectors of β-arrestin-2 may reveal additional novel drug targets.

Future research will likely focus on further dissecting the spatial and temporal dynamics of APC signaling, understanding how this pathway is modulated in different vascular beds and disease states, and translating the wealth of preclinical data into effective therapies for a range of thromboinflammatory disorders.

References

- 1. ahajournals.org [ahajournals.org]

- 2. Frontiers | Endothelial APC/PAR1 distinctly regulates cytokine-induced pro-inflammatory VCAM-1 expression [frontiersin.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Endothelial APC/PAR1 distinctly regulates cytokine-induced pro-inflammatory VCAM-1 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Endothelial cell protein C receptor-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endogenous EPCR/aPC-PAR1 signaling prevents inflammation-induced vascular leakage and lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. Endothelial Barrier Protectors - Regulation of Endothelial Barrier Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Endothelial barrier protection by activated protein C through PAR1-dependent sphingosine 1-phosphate receptor-1 crossactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. ashpublications.org [ashpublications.org]

- 12. aPC/PAR1 confers endothelial anti-apoptotic activity via a discrete, β-arrestin-2–mediated SphK1-S1PR1-Akt signaling axis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mutant APC reshapes Wnt signaling plasma membrane nanodomains by altering cholesterol levels via oncogenic β-catenin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

- 15. PAR1 agonists stimulate APC-like endothelial cytoprotection and confer resistance to thromboinflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Key Anticoagulant: An In-depth Technical Guide to the Discovery and History of Protein C Activation

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and history of the Protein C activation pathway, tailored for researchers, scientists, and drug development professionals. It delves into the seminal discoveries, key researchers, and the elucidation of the molecular mechanisms that govern this critical anticoagulant and cytoprotective system. This document summarizes key quantitative data, details foundational experimental protocols, and provides visual representations of the signaling pathways and experimental workflows.

A Historical Perspective: Unraveling the Protein C Pathway

The story of Protein C begins in the mid-20th century with observations of a potent anticoagulant activity generated during blood clotting. Initially termed "autoprothrombin II-a" by Seegers and colleagues in the 1960s, the protein responsible for this activity remained elusive.

It was in 1976 that Johan Stenflo isolated a new vitamin K-dependent protein from bovine plasma, which he named "Protein C" as it was the third peak to elute during DEAE-Sepharose chromatography.[1] His initial characterization revealed a two-chain glycoprotein (B1211001) with a molecular weight of approximately 56,000 Daltons.[1] Subsequent work by Kisiel and colleagues in 1977 demonstrated that thrombin could activate Protein C, converting it into a potent anticoagulant.[2][3]

A pivotal breakthrough came in 1981 when Charles Esmon and Whyte Owen discovered that the activation of Protein C by thrombin was dramatically accelerated by a cofactor present on the surface of endothelial cells.[4][5][6] This cofactor, later named thrombomodulin, was found to bind thrombin, altering its substrate specificity away from procoagulant functions and towards the activation of Protein C.[4][5][6] This discovery provided a crucial physiological context for the activation of Protein C at the interface between blood and the vessel wall.

Further research in the 1980s by Frederick Walker identified another key player in the pathway: Protein S. Walker demonstrated that Protein S acts as a cofactor for activated Protein C (APC), enhancing its ability to inactivate Factors Va and VIIIa.[7][8][9]

The molecular understanding of the pathway continued to expand with the identification and cloning of the endothelial cell Protein C receptor (EPCR) in 1994 by Fukudome and Esmon.[10][11][12][13] EPCR was shown to bind Protein C and present it to the thrombin-thrombomodulin complex, further enhancing the efficiency of its activation.[10][11][12]

These seminal discoveries laid the foundation for our current understanding of the Protein C pathway as a critical regulator of hemostasis and inflammation, with deficiencies in this pathway being linked to an increased risk of thrombosis.

Quantitative Insights into Protein C Activation

The following tables summarize key quantitative data from foundational studies on the Protein C activation pathway. These values provide a framework for understanding the kinetics and affinities of the molecular interactions involved.

| Parameter | Value | Species | Reference |

| Plasma Concentration of Protein C | 3-5 µg/mL (~70 nM) | Human | |

| Half-life of Protein C | 6-8 hours | Human | |

| Molecular Weight of Protein C | ~62,000 Da | Human | [3] |

| Dissociation Constant (Kd) for Protein C binding to endothelium | 30 nM | Human | [10] |

| Number of EPCR sites per endothelial cell | ~7000 | Human | [10] |

Table 1: Properties of Protein C and its Receptor

| Interacting Molecules | Kinetic Parameter | Value | Conditions | Reference |

| Thrombin & Protein C (in the presence of endothelial cell cofactor) | Km | 0.72 ± 0.07 µM | Cultured human endothelial cells | [14] |

| Thrombin & Endothelial Cell Cofactor (Thrombomodulin) | Km | 0.48 ± 0.05 nM | Cultured human endothelial cells | [14] |

| Thrombin-Thrombomodulin Complex & Protein C | Km | Not explicitly requiring direct binding | In vitro reconstitution | [15] |

| Diisopropylphosphoryl-thrombin & Endothelial Cell Cofactor (Thrombomodulin) | Ki | 0.56 ± 0.1 nM | Competitive inhibition | [14] |

Table 2: Kinetic Parameters of Protein C Activation

Foundational Experimental Protocols

The elucidation of the Protein C pathway relied on the development of novel experimental methodologies. This section details the core protocols used in the initial discovery and characterization of its key components.

Purification of Protein C from Bovine Plasma (Adapted from Stenflo, 1976[1])

Objective: To isolate Protein C from bovine plasma.

Methodology:

-

Barium Citrate (B86180) Adsorption: Vitamin K-dependent proteins were adsorbed from bovine plasma onto barium citrate.

-

Elution: The adsorbed proteins were eluted from the barium citrate precipitate.

-

DEAE-Sepharose Chromatography: The eluate was subjected to ion-exchange chromatography on a DEAE-Sepharose column. A salt gradient was used to elute the bound proteins.

-

Peak Fraction Collection: Protein C was identified as the third major protein peak to elute from the column (Peak "C").

-

Further Purification: Additional chromatographic steps, such as chromatography on dextran (B179266) sulfate (B86663) agarose (B213101) and preparative polyacrylamide gel electrophoresis, were used to achieve homogeneity.[3]

Assay for Thrombin-Catalyzed Activation of Protein C on Endothelial Cells (Adapted from Esmon & Owen, 1981[4][5])

Objective: To demonstrate the accelerated activation of Protein C by thrombin in the presence of endothelial cells.

Methodology:

-

Cell Culture: Human umbilical vein endothelial cells were cultured to form a monolayer.

-

Perfusion/Incubation: A solution containing purified Protein C and thrombin was perfused over or incubated with the endothelial cell monolayer.

-

Sample Collection: The perfusate or incubation medium was collected at various time points.

-

Measurement of Activated Protein C (APC) Activity: The amount of APC generated was quantified using two primary methods:

-

Anticoagulant Assay: The ability of the collected sample to prolong the clotting time of plasma (e.g., activated partial thromboplastin (B12709170) time) was measured.

-

Chromogenic Substrate Assay: The amidolytic activity of APC was measured using a specific chromogenic substrate (e.g., S-2238) that releases a colored product upon cleavage. The rate of color development is proportional to the APC concentration.

-

Assay for Activated Protein C (APC) Inactivation of Factor Va (Adapted from Walker, 1980[7])

Objective: To measure the anticoagulant activity of APC by its ability to inactivate Factor Va.

Methodology:

-

Reaction Mixture Preparation: A reaction mixture was prepared containing purified Factor Va, phospholipid vesicles, and calcium ions.

-

Initiation of Inactivation: Purified APC (with or without Protein S) was added to the reaction mixture to initiate the inactivation of Factor Va.

-

Time-course Sampling: Aliquots were taken from the reaction mixture at different time points.

-

Measurement of Residual Factor Va Activity: The remaining Factor Va activity in each aliquot was determined by its ability to shorten the clotting time of a Factor V-deficient plasma in a prothrombin time-based assay. A decrease in Factor Va activity over time indicated its inactivation by APC.

Visualizing the Pathway and Processes

The following diagrams, generated using the DOT language, illustrate the Protein C activation pathway and a typical experimental workflow for its study.

References

- 1. A new vitamin K-dependent protein. Purification from bovine plasma and preliminary characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticoagulant properties of bovine plasma protein C following activation by thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Plasma Protein C: ISOLATION, CHARACTERIZATION, AND MECHANISM OF ACTIVATION BY α-THROMBIN - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of an endothelial cell cofactor for thrombin-catalyzed activation of protein C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Identification of an endothelial cell cofactor for thrombin-catalyzed activation of protein C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of activated protein C by a new protein. A possible function for bovine protein S - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Regulation of activated protein C by protein S. The role of phospholipid in factor Va inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Protein S and the regulation of activated protein C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Identification, cloning, and regulation of a novel endothelial cell protein C/activated protein C receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Fukudome, K. and Esmon, C.T. (1994) Identification, Cloning, and Regulation of a Novel Endothelial Cell Protein C/Activated Protein C Receptor. The Journal of Biological Chemistry, 269, 26486-26491. - References - Scientific Research Publishing [scirp.org]

- 14. Functional properties of an endothelial cell cofactor for thrombin-catalyzed activation of protein C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The affinity of protein C for the thrombin.thrombomodulin complex is determined in a primary way by active site-dependent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Anti-inflammatory Properties of Activated Protein C

Executive Summary: Activated Protein C (APC) is a serine protease that serves as a pivotal regulator at the intersection of coagulation and inflammation. Beyond its well-established role as a natural anticoagulant, APC possesses potent cytoprotective and anti-inflammatory properties. These effects are primarily mediated through a sophisticated signaling pathway involving the Endothelial Protein C Receptor (EPCR) and Protease-Activated Receptor-1 (PAR1). By initiating a "biased" signaling cascade distinct from pro-inflammatory pathways, APC modulates gene expression to suppress inflammatory responses, inhibit apoptosis, and stabilize endothelial barriers.[1] This whitepaper provides a detailed examination of the molecular mechanisms underlying APC's anti-inflammatory actions, presents quantitative data from key studies, outlines relevant experimental protocols, and discusses the clinical journey and future prospects of leveraging APC's cytoprotective functions for therapeutic benefit.

Introduction

The protein C pathway is an essential physiological mechanism for controlling thrombosis.[2] The zymogen, protein C, is activated by the thrombin-thrombomodulin complex on the surface of endothelial cells, a process significantly enhanced by the Endothelial Protein C Receptor (EPCR).[3] The resulting enzyme, Activated Protein C (APC), exerts its anticoagulant effects by proteolytically inactivating coagulation factors Va and VIIIa.[1]

However, the therapeutic benefits observed with recombinant human APC (rhAPC), formerly known as drotrecogin alfa (activated), in severe sepsis trials could not be explained by its anticoagulant properties alone, as other potent anticoagulants failed to show similar efficacy.[2] This spurred intensive research into APC's direct cellular activities, collectively termed cytoprotective effects. These include anti-inflammatory, anti-apoptotic, and endothelial barrier-stabilizing functions, which are now understood to be central to its therapeutic potential.[1][4]

Core Anti-inflammatory Signaling Pathways

APC's anti-inflammatory effects are not a byproduct of its anticoagulant function but are initiated through a distinct, receptor-mediated signaling cascade on the cell surface.

The EPCR/PAR1 Axis

The primary mechanism for APC's cytoprotective signaling involves two key cell surface receptors: the Endothelial Protein C Receptor (EPCR) and Protease-Activated Receptor-1 (PAR1).[4][5] APC binds to EPCR, which localizes the protease in specialized membrane microdomains called caveolae.[6] This EPCR-APC complex then proteolytically cleaves PAR1, a G protein-coupled receptor (GPCR), to initiate downstream signaling.[1][7] This receptor cascade is fundamental for the majority of APC's anti-inflammatory and cell-protective gene expression changes.[5]

Biased Signaling of PAR1: A Tale of Two Proteases

PAR1 is also the primary receptor for thrombin, a potent pro-inflammatory and procoagulant enzyme. The paradox of how the same receptor can mediate opposing effects—pro-inflammatory by thrombin and anti-inflammatory by APC—is explained by the concept of biased signaling .[8][9] This phenomenon is dictated by the specific site at which the receptor is cleaved.

-

Thrombin cleaves PAR1 at the canonical Arginine41 (R41) site, exposing a tethered ligand that preferentially activates G-protein-dependent pathways, leading to endothelial barrier disruption and a pro-inflammatory response.[10][11]

-

APC , when bound to EPCR, cleaves PAR1 at the non-canonical Arginine46 (R46) site.[8][11] This exposes a different tethered ligand that favors signaling through β-arrestin 2, independent of G-proteins, resulting in anti-inflammatory, anti-apoptotic, and barrier-protective effects.[6][8][9]

This differential cleavage and subsequent pathway activation is the molecular switch that defines PAR1's dual role in vascular homeostasis.

Inhibition of the NF-κB Pathway

A primary consequence of APC's biased signaling is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) transcription factor pathway.[3] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. APC signaling blocks this nuclear translocation, thereby preventing the expression of key inflammatory mediators like TNF-α.[1][3]

Quantitative Effects of APC on Inflammatory Markers

The anti-inflammatory effects of APC have been quantified in numerous in vitro and in vivo studies. APC has been shown to significantly reduce the expression and secretion of pro-inflammatory cytokines and cell adhesion molecules, which are critical for the recruitment of leukocytes to sites of inflammation.

Table 3.1: Effect of APC on Cytokine and Adhesion Molecule Expression

| Model System | Inflammatory Stimulus | Marker Measured | APC Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| Human Monocytes | Endotoxin (ET) | TNF-α Production | Not specified | Inhibition of ET-induced production | [3] |

| Human Endothelial Cells | TNF-α | IL-6, IL-8, MCP-1, ICAM-1 | Not specified | Downregulation at transcriptional and protein levels | [4] |

| Rat Model | Endotoxin | TNF-α Production | Not specified | Reduced production |[3] |

Table 3.2: Clinical Trial Data for Recombinant Human APC (Drotrecogin Alfa)

| Trial Name | Patient Population | Primary Endpoint | APC Group | Placebo Group | Key Finding | Reference |

|---|---|---|---|---|---|---|

| PROWESS | 1,690 adults with severe sepsis | 28-day all-cause mortality | 24.7% | 30.8% | Significant mortality reduction (p=0.005) | [12] |

| PROWESS | 1,271 adults with multiple-organ dysfunction | Serious bleeding events | 2.4% | 1.3% | Increased risk of serious bleeding | [13][14] |

| PROWESS SHOCK | Adults with septic shock | 28-day all-cause mortality | 26.4% | 24.2% | No significant mortality benefit |[15] |

Key Experimental Protocols

Validating the anti-inflammatory properties of APC requires robust and reproducible experimental models. Below are outlines of common in vitro and in vivo protocols.

In Vitro Assessment in Endothelial Cells

This protocol is designed to measure the ability of APC to suppress inflammatory gene expression in endothelial cells stimulated with a pro-inflammatory agent like TNF-α or Lipopolysaccharide (LPS).

-

Objective: To quantify the effect of APC on cytokine secretion and adhesion molecule expression in Human Umbilical Vein Endothelial Cells (HUVECs).

-

Materials:

-

Primary HUVECs and appropriate growth medium.

-

Recombinant human APC.

-

Inflammatory stimulus: Human TNF-α (e.g., 5 ng/mL) or LPS.

-

Reagents for analysis: ELISA kits for IL-6 and IL-8; reagents for RT-qPCR for VCAM-1 mRNA.

-

-

Methodology:

-

Cell Culture: Plate HUVECs in 96-well plates and grow to confluence (approx. 48 hours).

-

Pre-treatment: One hour prior to stimulation, replace the medium with fresh medium containing various concentrations of APC or a vehicle control.

-

Stimulation: Add TNF-α to the wells (except for unstimulated controls) and incubate for a specified period (e.g., 4-6 hours for mRNA analysis, 24 hours for cytokine secretion).

-

Sample Collection: Carefully collect the cell culture supernatant for ELISA analysis. Lyse the remaining cells to extract total RNA for RT-qPCR.

-

Analysis:

-

Quantify secreted IL-6 and IL-8 in the supernatant using commercial ELISA kits according to the manufacturer's protocol.

-

Perform reverse transcription and quantitative PCR (RT-qPCR) to measure the relative expression of VCAM-1 mRNA, normalizing to a housekeeping gene.

-

-

In Vivo Murine Sepsis Model

Animal models are crucial for evaluating the systemic effects of APC in a complex physiological environment that mimics human sepsis.[16][17]

-

Objective: To assess the efficacy of APC in improving survival and reducing systemic inflammation in a mouse model of polymicrobial sepsis.

-

Model: Cecal Ligation and Puncture (CLP). This model is considered a gold standard as it closely resembles the pathophysiology of human sepsis originating from an intra-abdominal infection.[17][18]

-

Methodology:

-

Anesthesia: Anesthetize adult mice using an appropriate anesthetic agent (e.g., isoflurane).

-

Surgical Procedure (CLP): Make a small midline laparotomy incision to expose the cecum. Ligate the cecum below the ileocecal valve and puncture it once or twice with a fine-gauge needle. Return the cecum to the peritoneal cavity and close the incision.

-

Fluid Resuscitation: Administer subcutaneous saline for fluid resuscitation immediately post-surgery.

-

Treatment: At a defined time point post-CLP (e.g., 6 hours), administer APC (e.g., 0.8 mg/kg) or a saline control via intraperitoneal or intravenous injection.[19]

-

Monitoring and Endpoints:

-

Survival: Monitor animals at regular intervals for up to 7 days to generate Kaplan-Meier survival curves.

-

Inflammatory Markers: At earlier time points (e.g., 24 hours), collect blood via cardiac puncture to measure plasma cytokine levels (e.g., IL-6) by ELISA.

-

Bacterial Load: Collect blood and peritoneal lavage fluid for bacterial colony-forming unit (CFU) counts.[16]

-

-

Measurement of APC Enzymatic Activity

Quantifying the enzymatic activity of APC is essential for quality control and mechanistic studies. Fluorogenic substrate assays offer a highly sensitive method for this purpose.[20]

-

Objective: To measure the proteolytic activity of APC.

-

Principle: A synthetic peptide substrate containing a fluorophore (e.g., 7-Amino-4-methylcoumarin, AMC) linked to a quencher or as a leaving group is used.[21][22] Cleavage of the peptide by APC liberates the fluorophore, resulting in a measurable increase in fluorescence.

-

Methodology:

-

Reagent Preparation: Prepare serial dilutions of APC and a stock solution of a fluorogenic substrate (e.g., Boc-Leu-Ser-Thr-Arg-AMC) in an appropriate assay buffer (e.g., 50 mM Tris, 100 mM NaCl, 5 mM CaCl₂, pH 8.0).[20]

-

Reaction Setup: In a 96-well microplate, add the APC dilutions.

-

Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity (e.g., Ex: 380 nm, Em: 460 nm) over time in kinetic mode.[20]

-

Calculation: The rate of reaction (change in fluorescence units per minute) is directly proportional to the APC activity in the sample.

-

Conclusion and Future Directions

Activated Protein C possesses potent anti-inflammatory effects that are distinct from its anticoagulant function. The core mechanism relies on the EPCR-dependent, biased activation of PAR1, which suppresses the master inflammatory regulator NF-κB and promotes cytoprotective gene expression.[3][4][9]

While the initial clinical success of rhAPC in the PROWESS trial was promising, subsequent studies failed to consistently replicate this benefit, and concerns over an increased risk of serious bleeding ultimately led to its withdrawal from the market.[15] This clinical journey has highlighted the critical challenge of uncoupling the desired anti-inflammatory and cytoprotective effects from the potentially harmful anticoagulant activity.

Future research is focused on developing novel APC variants, such as 3K3A-APC, which have been engineered to have significantly reduced anticoagulant activity while preserving or even enhancing their cytoprotective signaling capabilities.[19][23][24] These "signaling-selective" mutants hold promise as safer and potentially more effective therapeutics for a range of inflammatory and ischemic conditions, including sepsis, stroke, and neuroinflammatory diseases.[23][24] A deeper understanding of the nuanced signaling pathways activated by APC will continue to guide the development of the next generation of therapies targeting the complex interplay between coagulation and inflammation.

References

- 1. Activated Protein C action in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.psu.edu [pure.psu.edu]

- 3. Regulation of inflammatory responses by activated protein C: the molecular mechanism(s) and therapeutic implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective mechanisms of activated protein C in severe inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Biased Signaling of Protease-Activated Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of endothelial cell protease activated receptor 1 by the protein C pathway - ProQuest [proquest.com]

- 8. Biased agonism of protease-activated receptor 1 by activated protein C caused by noncanonical cleavage at Arg46 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. ahajournals.org [ahajournals.org]

- 11. ahajournals.org [ahajournals.org]

- 12. PROWESS Trial Shows Significant Benefit for Drotrecogin Alfa in Sepsis [medscape.com]

- 13. Drotrecogin alfa (activated) in the treatment of severe sepsis patients with multiple-organ dysfunction: data from the PROWESS trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Drotrecogin alfa (activated) in the treatment of severe sepsis patients with multiple-organ dysfunction: data from the PROWESS trial - ProQuest [proquest.com]

- 15. thebottomline.org.uk [thebottomline.org.uk]

- 16. criver.com [criver.com]

- 17. Advances in Rodent Experimental Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Experimental In Vivo Sepsis Models to Monitor Immune Cell Apoptosis and Survival in Laboratory Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Activated protein C analog with reduced anticoagulant activity improves functional recovery and reduces bleeding risk following controlled cortical impact - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. dryas.mbl.edu [dryas.mbl.edu]

- 22. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Species-dependent neuroprotection by activated protein C mutants with reduced anticoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Activated protein C analog with reduced anticoagulant activity improves functional recovery and reduces bleeding risk following controlled cortical impact - PMC [pmc.ncbi.nlm.nih.gov]

Activated Protein C: A Comprehensive Technical Guide to its Structure and Active Site

For Researchers, Scientists, and Drug Development Professionals

Introduction

Activated Protein C (APC) is a pivotal serine protease in the circulatory system, playing a crucial role in maintaining hemostasis and exhibiting potent cytoprotective effects. As a key component of the protein C anticoagulant pathway, APC's functions extend beyond regulating coagulation to include anti-inflammatory, anti-apoptotic, and endothelial barrier-stabilizing activities. This in-depth technical guide provides a comprehensive overview of the molecular structure of APC, with a detailed focus on its active site and the signaling pathways it governs. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the biochemical and structural basis of APC's multifaceted roles.

Molecular Structure of Activated Protein C

Activated Protein C is a vitamin K-dependent glycoprotein (B1211001) that circulates in the blood as a zymogen, protein C. Upon activation by the thrombin-thrombomodulin complex on the surface of endothelial cells, it undergoes proteolytic cleavage to become the active enzyme, APC.[1] The mature APC is a heterodimer composed of a light chain and a heavy chain linked by a disulfide bond.[2] The structure of APC is modular, consisting of several distinct domains that contribute to its diverse biological functions.[3]

Domains of Activated Protein C

The multidomain architecture of APC is essential for its interactions with various cofactors, substrates, and receptors. The primary domains are the Gla domain, two Epidermal Growth Factor (EGF)-like domains, and the serine protease (SP) domain.[3][4]

-

Gamma-Carboxyglutamic Acid (Gla) Domain: Located at the N-terminus of the light chain (residues 1-45), this domain contains multiple gamma-carboxyglutamic acid residues.[3] These post-translationally modified residues are crucial for calcium binding, which in turn mediates the binding of APC to negatively charged phospholipid surfaces, such as those on platelets and endothelial cells, and to the Endothelial Protein C Receptor (EPCR).[2][5]

-

Epidermal Growth Factor (EGF)-like Domains: Following the Gla domain are two EGF-like domains, EGF1 (residues 46-92) and EGF2 (residues 93-136).[3][4] These domains contribute to the overall structural integrity of the protein and are involved in interactions with other molecules. The arrangement of these domains creates a specific angle of approximately 80 degrees between their long axes.[6]

-

Serine Protease (SP) Domain: The C-terminal heavy chain (residues 170-419) constitutes the catalytic domain of APC.[3] This domain is structurally homologous to other trypsin-like serine proteases and houses the active site responsible for the proteolytic activity of APC.[1][6]

Post-Translational Modifications

The functional integrity of APC is heavily reliant on several post-translational modifications:[2]

-

Gamma-Carboxylation: The vitamin K-dependent carboxylation of glutamic acid residues in the Gla domain is essential for calcium binding and membrane localization.[2]

-

Beta-Hydroxylation: Aspartic acid at residue 71 in the first EGF-like domain is hydroxylated, a modification required for full functional activity.[2]

-

Glycosylation: APC is a glycoprotein, with N-linked glycosylation at three potential sites contributing to its stability and function.[2]

-

Proteolytic Cleavage: The precursor protein undergoes multiple proteolytic cleavages to remove a signal peptide and a propeptide, followed by cleavage to form the two-chain mature zymogen. Activation to APC involves the cleavage and removal of an activation peptide from the N-terminus of the heavy chain.[1][2]

The Active Site of Activated Protein C

The catalytic activity of APC resides within its serine protease domain. The active site is a highly specific cleft that recognizes and cleaves its substrates, primarily Factor Va and Factor VIIIa, thereby downregulating thrombin generation.

The Catalytic Triad (B1167595)

At the heart of the active site is the catalytic triad, a constellation of three amino acid residues that work in concert to effect peptide bond hydrolysis. In human APC, the catalytic triad consists of:

These residues are positioned in a precise three-dimensional arrangement that facilitates the nucleophilic attack on the carbonyl carbon of the scissile peptide bond in the substrate.

Substrate Binding and Specificity

The specificity of APC for its substrates is determined by the unique topography of its active site cleft and surrounding exosites. The S2 and S4 subsites of APC are notably more polar compared to those of thrombin and Factor Xa, and the S2 site is unrestricted.[6]

Several key loops and residues surrounding the active site are critical for substrate recognition and binding:

-

37-Loop: Residues Lys191, Lys192, and Lys193 in this loop are crucial for the interaction with Factor Va.[5] Alanine substitution of these residues significantly reduces the anticoagulant activity of APC while preserving its cytoprotective functions.[7]

-

Calcium-Binding Loop: Residues Arg229 and Arg230 within this loop also form an exosite required for the normal recognition and cleavage of Factor Va.[5]

The interaction of APC with its cofactor, protein S, is also critical for its anticoagulant activity. Mutagenesis studies have identified residues in the Gla domain (L38) and other regions of the light chain (K43, I73, F95, and W115) that form an extended binding surface for protein S.[8] This interaction is thought to alter the orientation of the APC active site relative to the membrane surface, enhancing its proteolytic efficiency towards membrane-bound substrates.[9]

Quantitative Data Summary

The following table summarizes key quantitative data related to the structure and function of Activated Protein C.

| Parameter | Value | Reference(s) |

| Molecular Weight (Gla-domainless) | 41.28 kDa | [6] |

| Total Atom Count (Gla-domainless) | 2,811 | [6] |

| Modeled Residue Count (Gla-domainless) | 338 | [6] |

| PDB ID (Gla-domainless human APC) | 1AUT | [5][6] |

| Catalytic Triad Residues | His-57, Asp-102, Ser-195 | [4] |

| Alternative Catalytic Triad Numbering | His-211, Asp-257, Ser-360 | [5] |

| Gla Domain Residues | 1-45 | [3] |

| EGF1 Domain Residues | 46-92 | [3] |

| EGF2 Domain Residues | 93-136 | [3] |

| Serine Protease Domain Residues | 170-419 | [3] |

| Key FVa Exosite Residues (37-Loop) | Lys-191, Lys-192, Lys-193 | [5] |

| Key FVa Exosite Residues (Ca-Binding Loop) | Arg-229, Arg-230 | [5] |

Signaling Pathways of Activated Protein C

Beyond its anticoagulant role, APC initiates complex intracellular signaling pathways that confer cytoprotective effects. These pathways are primarily mediated through the interaction of APC with the Endothelial Protein C Receptor (EPCR) and subsequent cleavage of Protease-Activated Receptor 1 (PAR1).[10][11]

The APC-EPCR-PAR1 Axis

The binding of the APC Gla domain to EPCR on the endothelial cell surface is a critical first step.[5][10] This interaction localizes APC to specific membrane microdomains, often lipid rafts, where it can efficiently cleave and activate PAR1.[11] The colocalization of EPCR and PAR1 in these lipid rafts is a key requirement for APC's cellular signaling activity.[11]

APC cleaves PAR1 at a different site (Arg46) than thrombin (Arg41), leading to a biased signaling cascade that promotes cytoprotective responses, such as anti-inflammatory and anti-apoptotic effects, and stabilization of the endothelial barrier.[12] This is in contrast to thrombin-mediated PAR1 activation, which often leads to pro-inflammatory and barrier-disruptive outcomes.[12]

Downstream Signaling Events

The activation of PAR1 by APC can trigger several downstream signaling cascades:

-

Sphingosine (B13886) 1-Phosphate (S1P) Pathway: Some of the protective responses downstream of PAR1 activation require the activity of sphingosine kinases and the expression of the sphingosine 1-phosphate receptor-1 (S1P1).[10][13]

-

Akt and Rac1 Activation: Barrier-protective APC signaling via PAR1 involves the recruitment of β-arrestin 2 and subsequent activation of Akt and Rac1.[14]

The following diagrams illustrate the key signaling pathways involving Activated Protein C.

Experimental Protocols

The study of Activated Protein C's structure and function relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

Expression and Purification of Recombinant APC

Objective: To produce and purify recombinant APC for structural and functional studies.

Methodology:

-

Gene Expression:

-

The gene encoding human protein C is cloned into a suitable expression vector (e.g., pET vector for E. coli or a baculovirus vector for insect cells).[15]

-

For studies requiring post-translational modifications, expression in mammalian cell lines (e.g., HEK293 or CHO cells) is preferred.

-

Site-directed mutagenesis can be employed to introduce specific amino acid substitutions to probe structure-function relationships.[3]

-

-

Cell Culture and Protein Expression:

-

Transfected cells are cultured under appropriate conditions to allow for protein expression.

-

For secreted proteins like APC, the culture medium is harvested. For intracellular expression, cells are lysed.

-

-

Purification: A multi-step purification protocol is typically employed:

-

Affinity Chromatography:

-

Immunoaffinity Chromatography: Monoclonal antibodies specific to an epitope on APC can be coupled to a resin to capture the protein from the cell lysate or culture medium.[15][16]

-

Immobilized Metal Affinity Chromatography (IMAC): If the recombinant protein is expressed with a polyhistidine tag, Ni-NTA agarose (B213101) resin can be used for initial purification.[15][16]

-

-

Ion Exchange Chromatography: Further purification can be achieved based on the protein's net charge at a specific pH.

-

Size Exclusion Chromatography: The final step to separate the protein based on size and to ensure a homogenous sample.

-

-

Activation of Protein C:

-

Purified recombinant protein C zymogen is activated by incubation with thrombin, often in the presence of thrombomodulin to enhance the reaction rate.

-

Alternatively, snake venom proteases that specifically activate protein C can be used.

-

-

Quality Control:

-

The purity of the final APC preparation is assessed by SDS-PAGE and Coomassie blue staining.

-

The concentration of active APC is determined by active site titration.[7]

-

X-ray Crystallography for Structure Determination

Objective: To determine the three-dimensional structure of APC at atomic resolution.

Methodology:

-

Crystallization:

-

Purified APC is concentrated to a high concentration (typically 5-10 mg/mL).

-

A crystallization screen is performed using various precipitants, buffers, and additives to find conditions that promote the formation of well-ordered crystals. This is often done using hanging-drop or sitting-drop vapor diffusion methods.

-

-

Data Collection:

-

A suitable crystal is selected and flash-frozen in liquid nitrogen.

-

The crystal is mounted on a goniometer and exposed to a high-intensity X-ray beam, typically at a synchrotron source.

-

Diffraction patterns are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The diffraction data are processed to determine the unit cell dimensions and space group.

-

The phases of the structure factors are determined using methods such as molecular replacement, using a homologous protein structure as a model.

-

An initial electron density map is generated, and a model of the protein is built into the density.

-

The model is refined through iterative cycles of manual rebuilding and computational refinement until the model best fits the experimental data (R-factor and R-free values are minimized). The crystal structure of Gla-domainless human APC was solved at 2.8 Å resolution (PDB ID: 1AUT).[6][17]

-

Enzyme Kinetics Assays

Objective: To characterize the catalytic activity and substrate specificity of APC.

Methodology:

-

Amidolytic Activity Assay:

-

The activity of APC is measured using a small chromogenic substrate that mimics the cleavage site of its natural substrates.

-

APC is incubated with the chromogenic substrate in a suitable buffer.

-

The rate of cleavage is determined by measuring the increase in absorbance of the released chromophore over time using a spectrophotometer. This assay is useful for determining the concentration of active enzyme and for screening inhibitors.[3]

-

-

Anticoagulant Activity Assay:

-

The ability of APC to inactivate Factor Va or Factor VIIIa is assessed in a plasma-based clotting assay.

-

APC is added to plasma, and the time to clot formation is measured after initiating coagulation. An increase in clotting time indicates anticoagulant activity.

-

Alternatively, a purified system can be used where the rate of Factor Va or Factor VIIIa inactivation by APC is measured directly by SDS-PAGE or functional assays.

-

-

Determination of Kinetic Parameters:

-

To determine the Michaelis constant (Km) and catalytic rate constant (kcat), the initial rate of substrate cleavage is measured at various substrate concentrations.

-

The data are then fitted to the Michaelis-Menten equation.

-

Conclusion

Activated Protein C is a remarkably complex and versatile enzyme, with a modular structure that underpins its dual roles in anticoagulation and cytoprotection. A thorough understanding of its domain architecture, the intricacies of its active site, and the signaling pathways it commands is paramount for the development of novel therapeutics that can harness its beneficial effects. The experimental protocols detailed herein provide a framework for the continued investigation of this fascinating protein, with the ultimate goal of translating fundamental scientific knowledge into innovative clinical applications for a range of thrombotic and inflammatory disorders.

References

- 1. Zymogen and activated protein C have similar structural architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein C - Wikipedia [en.wikipedia.org]

- 3. Dissociation of Activated Protein C Functions by Elimination of Protein S Cofactor Enhancement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. rcsb.org [rcsb.org]

- 7. C-terminal residues of activated protein C light chain contribute to its anticoagulant and cytoprotective activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activated protein C light chain provides an extended binding surface for its anticoagulant cofactor, protein S | Blood Advances | American Society of Hematology [ashpublications.org]

- 9. researchgate.net [researchgate.net]

- 10. ahajournals.org [ahajournals.org]

- 11. pnas.org [pnas.org]

- 12. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 13. Endogenous EPCR/aPC-PAR1 signaling prevents inflammation-induced vascular leakage and lethality - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Novel mechanisms for activated protein C cytoprotective activities involving noncanonical activation of protease-activated receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Immunopurification of adenomatous polyposis coli (APC) proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. rcsb.org [rcsb.org]

The Endothelial Switch: A Technical Guide to the Thrombin-Thrombomodulin-Mediated Activation of Protein C

For Researchers, Scientists, and Drug Development Professionals

Abstract

The activation of Protein C is a pivotal negative feedback mechanism in the coagulation cascade, preventing excessive thrombus formation. This process is dramatically accelerated by the endothelial cell receptor thrombomodulin, which binds to thrombin and fundamentally alters its substrate specificity from procoagulant to anticoagulant. This in-depth technical guide elucidates the molecular mechanisms governing the formation and function of the thrombin-thrombomodulin complex and its subsequent activation of Protein C. We provide a comprehensive overview of the structural basis, kinetics, and key molecular determinants of this interaction. Furthermore, this guide offers detailed experimental protocols for the quantitative analysis of these interactions and the functional assessment of Protein C activation, alongside visual representations of the signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction

In the intricate balance of hemostasis, the generation of thrombin is a critical event, leading to the formation of a fibrin (B1330869) clot. However, unchecked thrombin activity can lead to pathological thrombosis. The Protein C pathway serves as a primary anticoagulant mechanism to control thrombin generation. Protein C, a vitamin K-dependent zymogen, is activated by thrombin to its serine protease form, Activated Protein C (APC).[1] In the absence of cofactors, this activation is inefficient. The endothelial cell surface receptor thrombomodulin (TM) is the key cofactor that transforms thrombin from a procoagulant enzyme into a potent activator of Protein C. This guide delves into the core of this molecular switch, providing a detailed examination of the mechanism, quantitative data, and experimental methodologies relevant to its study.

The Molecular Mechanism of Protein C Activation

The activation of Protein C is a multi-step process involving several key proteins located on the surface of endothelial cells.

2.1. The Key Players

-

Thrombin (Factor IIa): A serine protease that plays a central role in coagulation by converting fibrinogen to fibrin. It also has various other procoagulant functions.

-

Thrombomodulin (TM): A transmembrane protein expressed on the surface of endothelial cells. It acts as a high-affinity receptor and cofactor for thrombin.

-

Protein C (PC): A vitamin K-dependent zymogen that, upon activation, becomes a potent anticoagulant.

-

Endothelial Protein C Receptor (EPCR): A transmembrane protein that binds Protein C and presents it to the thrombin-thrombomodulin complex, further enhancing the activation rate.

2.2. The Activation Cascade

-

Thrombin Binding to Thrombomodulin: Thrombin, generated during coagulation, binds with high affinity to thrombomodulin on the endothelial cell surface. This binding occurs at thrombin's exosite I, the same site that recognizes fibrinogen. This interaction sterically hinders thrombin's ability to cleave fibrinogen, thus inhibiting its procoagulant activity.

-

Conformational Change in Thrombin: The binding of thrombomodulin induces a conformational change in thrombin. This allosteric modulation alters the active site of thrombin, switching its substrate specificity away from procoagulant substrates and towards Protein C.

-

Protein C Binding and Activation: Protein C, circulating in the plasma, binds to the Endothelial Protein C Receptor (EPCR) on the endothelial cell surface. EPCR then presents Protein C to the newly formed thrombin-thrombomodulin complex. The conformationally altered thrombin efficiently cleaves a small activation peptide from the N-terminus of Protein C, converting it to Activated Protein C (APC).

-

Anticoagulant Action of Activated Protein C: APC, in complex with its cofactor Protein S, proteolytically inactivates Factors Va and VIIIa, two essential cofactors in the coagulation cascade. This action effectively dampens further thrombin generation, thus providing a potent anticoagulant effect.[1]

Quantitative Data

The efficiency of the thrombin-thrombomodulin complex in activating Protein C is reflected in the kinetic parameters of the interactions.

Table 1: Binding Affinities of Key Interactions

| Interacting Molecules | Dissociation Constant (Kd) | Method |

| Thrombin - Thrombomodulin (TM456 fragment) | 4.9 nM | Surface Plasmon Resonance |

| Protein C - Endothelial Protein C Receptor (EPCR) | ~60 nM | Not specified |

Table 2: Kinetic Parameters of Protein C Activation by Thrombin

| Condition | Km for Protein C (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Fold Increase in Catalytic Efficiency |

| Thrombin alone (fast form) | 28 | 0.05 | 1.8 x 103 | - |

| Thrombin-Thrombomodulin (fast form) | 4 | 14.4 | 3.6 x 106 | ~2000 |

| Thrombin alone (slow form) | 28 | 0.05 | 1.8 x 103 | - |

| Thrombin-Thrombomodulin (slow form) | 4 | 14.4 | 3.6 x 106 | ~2000 |

Data for the fast and slow forms of thrombin are presented to illustrate the profound effect of thrombomodulin, which overrides the intrinsic differences between the thrombin isoforms in this context.

Experimental Protocols

4.1. Chromogenic Assay for Activated Protein C (APC) Activity

This assay measures the enzymatic activity of APC by its ability to cleave a specific chromogenic substrate.

Principle: Protein C in a plasma sample is first activated to APC using a specific activator (e.g., Protac®, a venom from the snake Agkistrodon contortrix). The generated APC then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be quantified spectrophotometrically at 405 nm. The rate of color development is directly proportional to the APC activity.

Materials:

-

Microplate reader capable of measuring absorbance at 405 nm

-

96-well microplates

-

Incubator at 37°C

-

Citrated plasma samples, standards, and controls

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8)

-

Protein C Activator (e.g., Protac® reconstituted to 0.3-0.6 U/mL)

-

Chromogenic Substrate for APC (e.g., pGlu-Pro-Arg-pNA, S-2366, reconstituted to 1.5-2.0 mg/mL)

-

Stop Solution (e.g., 20% acetic acid)

Procedure (Manual Method):

-

Dilute plasma samples, standards, and controls as required with the assay buffer.

-

Pipette 50 µL of each diluted sample, standard, and control into separate wells of a microplate.

-

Pre-warm the microplate and the Protein C Activator reagent to 37°C.

-

Add 50 µL of the pre-warmed Protein C Activator to each well.

-

Mix gently and incubate for a precise time (e.g., 3-5 minutes) at 37°C.

-

Pre-warm the Chromogenic Substrate to 37°C.

-

At the end of the incubation period, add 50 µL of the pre-warmed Chromogenic Substrate to each well to start the reaction.

-

Immediately begin monitoring the change in absorbance at 405 nm over time (kinetic assay) or stop the reaction after a fixed time with 50 µL of Stop Solution and measure the final absorbance (endpoint assay).

-

Construct a standard curve by plotting the rate of absorbance change (or final absorbance) against the known concentrations of the standards.

-

Determine the APC activity in the unknown samples by interpolating their values from the standard curve.

4.2. Surface Plasmon Resonance (SPR) for Thrombin-Thrombomodulin Interaction Analysis

SPR is a powerful label-free technique to study the kinetics of biomolecular interactions in real-time.

Principle: One molecule (the ligand, e.g., thrombomodulin) is immobilized on a sensor chip surface. A solution containing the other molecule (the analyte, e.g., thrombin) is flowed over the surface. The binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). By analyzing the association and dissociation phases of the interaction, the kinetic rate constants (ka and kd) and the dissociation constant (Kd) can be determined.

Representative Protocol for Thrombin-Thrombomodulin Interaction:

Instrumentation:

-

Biacore™ system (e.g., Biacore™ T200 or similar)

Materials:

-

Sensor Chip (e.g., CM5 sensor chip)

-

Amine Coupling Kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC), and ethanolamine-HCl)

-

Running Buffer (e.g., HBS-P+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% v/v Surfactant P20)

-

Immobilization Buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Recombinant soluble thrombomodulin (ligand)

-

Purified thrombin (analyte)

Procedure:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate the CM5 sensor chip with running buffer.

-

Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject a solution of thrombomodulin (e.g., 10-50 µg/mL in immobilization buffer) over the activated surface to achieve the desired immobilization level (e.g., 500-1000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.

-

A reference flow cell should be prepared similarly but without the ligand to subtract non-specific binding and bulk refractive index changes.

-

-

Analyte Interaction Analysis:

-

Prepare a series of dilutions of thrombin in running buffer (e.g., 0.1 nM to 100 nM).

-

Inject the thrombin solutions sequentially over the ligand and reference flow cells at a constant flow rate (e.g., 30 µL/min).

-

Monitor the association phase for a set time (e.g., 180 seconds).

-

Switch to running buffer alone and monitor the dissociation phase (e.g., for 300 seconds).

-

Between each thrombin injection, regenerate the sensor surface if necessary with a short pulse of a regeneration solution (e.g., 1 M NaCl, to be optimized).

-

-

Data Analysis:

-

Subtract the reference flow cell data from the ligand flow cell data to obtain the specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's evaluation software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

-

4.3. Site-Directed Mutagenesis of Thrombin or Thrombomodulin

Site-directed mutagenesis is used to introduce specific amino acid changes to study the contribution of individual residues to protein function and interaction. The QuikChange™ method is a common PCR-based technique.

Principle: A pair of complementary mutagenic primers containing the desired mutation is used to amplify a plasmid containing the gene of interest. The PCR reaction generates a new plasmid containing the mutation. The parental, non-mutated plasmid is then digested with the DpnI restriction enzyme, which specifically cleaves methylated DNA (the parental plasmid isolated from most E. coli strains is methylated, while the newly synthesized PCR product is not). The resulting nicked, mutated plasmids are then transformed into competent E. coli for nick repair and amplification.

Procedure (QuikChange™ Method):

-

Primer Design: Design two complementary oligonucleotide primers (25-45 bases in length) containing the desired mutation in the middle, with at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) should be ≥ 78°C.

-

PCR Reaction Setup:

-

In a PCR tube, mix:

-

5-50 ng of dsDNA template (plasmid with the target gene)

-

125 ng of forward mutagenic primer

-

125 ng of reverse mutagenic primer

-

dNTP mix

-

10x reaction buffer

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

ddH2O to a final volume of 50 µL

-

-

-

Thermal Cycling:

-

Initial denaturation: 95°C for 30 seconds.

-

12-18 cycles of:

-

Denaturation: 95°C for 30 seconds

-

Annealing: 55°C for 1 minute

-

Extension: 68°C for 1 minute/kb of plasmid length

-

-

Final extension: 68°C for 7 minutes.

-

-

DpnI Digestion:

-

Add 1 µL of DpnI restriction enzyme directly to the amplification reaction.

-

Incubate at 37°C for 1-2 hours to digest the parental template DNA.

-

-

Transformation:

-

Transform the DpnI-treated DNA into high-efficiency competent E. coli cells.

-

Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.

-

-

Verification:

-

Select several colonies and isolate the plasmid DNA.

-

Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

-

Visualizations

References

Activated Protein C in Sepsis and Inflammation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the role of Activated Protein C (APC) in sepsis and inflammation. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the molecular mechanisms, experimental evaluation, and clinical relevance of APC. This guide summarizes key quantitative data, provides detailed experimental protocols, and visualizes complex signaling pathways and workflows to facilitate a deeper understanding of this multifaceted protein.

Introduction to Activated Protein C

Activated Protein C is a serine protease with crucial roles in regulating coagulation, inflammation, and cell survival.[1][2] Its functions extend beyond its well-known anticoagulant properties to include potent anti-inflammatory, anti-apoptotic, and endothelial barrier-protective effects.[3][4] These cytoprotective functions are primarily mediated through the endothelial protein C receptor (EPCR) and protease-activated receptor 1 (PAR1).[5][6] The complex interplay of these pathways has made APC a subject of intense research, particularly in the context of systemic inflammatory conditions like severe sepsis. While recombinant human APC (rhAPC), known as Drotrecogin alfa (activated), was once a promising therapeutic for severe sepsis, it was later withdrawn from the market due to a lack of efficacy in follow-up trials and an increased risk of bleeding.[7][8] This has spurred further investigation into the distinct signaling mechanisms of APC to develop safer and more effective therapeutic strategies.

Core Signaling Pathways of Activated Protein C

APC's diverse cellular effects are mediated through a series of intricate signaling pathways. Understanding these pathways is fundamental to harnessing the therapeutic potential of APC.

Anticoagulant Pathway